molecular formula C10H10N2O2 B2371653 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 324029-69-8

3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2371653
CAS No.: 324029-69-8
M. Wt: 190.202
InChI Key: XCDUYNWGWZMUHZ-UHFFFAOYSA-N
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Description

The compound “3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one” belongs to a class of organic compounds known as alpha hydroxy acids and derivatives . These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, Lupane C-28-imidazolides containing 3-oxo-, 3-hydroxyimino-, and 2-cyano-2,3-seco-4(23)-ene fragments in cycle A have been synthesized .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . This technique causes the diffraction of light in particular directions, which can be fed into a computer to determine the position of every atom in the molecule .


Physical and Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Synthesis and Investigation of Thermal Properties

Azo-Schiff base compounds, including derivatives related to 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one, have been synthesized and characterized. These compounds have been studied for their thermal properties and potential biological activity against various bacterial species (Al‐Hamdani et al., 2016).

Synthesis and Antimicrobial Activity

Compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial activity. These compounds exhibited significant growth inhibitory activity against a range of microorganisms (El-Gendy & Ahmedy, 2000).

New Metal Complexes and Biological Activity

Research has been conducted on new tridentate ligands and their metal complexes, involving structures related to this compound. These studies focused on their synthesis, spectral studies, and biological activity against bacterial species (Al‐Hamdani & Al Zoubi, 2015).

Synthesis and Application to Kinase Research

The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, which are structurally related to this compound, has been reported. These compounds have potential applications in kinase research areas (Cheung, Harris, & Lackey, 2001).

Acid Catalyzed Rearrangements

Research into the acid-catalyzed rearrangements of arylimino indoline series, including compounds similar to this compound, has been conducted. This research offers insights into the chemical behavior and potential applications of these compounds (Cardillo et al., 1992).

Synthesis of N-Substituted Arylsulfonamides

A study on the synthesis of new derivatives of 2,3-dimethylindole, structurally related to the compound , explored their potential biological activity. The synthesized compounds were analyzed for activities like para amino benzoic acid antagonist and membrane integrity agonist (Avdeenko, Konovalova, & Yakymenko, 2020).

Methyl 3-amino-1H-indole-2-carboxylates in Synthesis

Research on methyl 3-amino-1H-indole-2-carboxylates, which are chemically similar to this compound, has been conducted to synthesize 5H-pyrimido[5,4-b]indole derivatives, showcasing the versatility of these compounds in chemical synthesis (Shestakov et al., 2009).

Oligomerization in Aqueous Acid

Studies on the oligomerization of Indole-3-carbinol in aqueous acid, related to the compound of interest, reveal insights into its behavior under acidic conditions and its potential biological activities (Grose & Bjeldanes, 1992).

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds have raised safety concerns. For example, the combination of Oxyma and DIC could react to generate undesired hydrogen cyanide (HCN) at 20 °C .

Future Directions

Future research could focus on the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluate their antioxidant activity . These compounds could be prepared by a condensation reaction between 1H-indole-3-carbaldehyde oxime and 2-chloro acetamide derivatives .

Properties

IUPAC Name

5,7-dimethyl-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)9(12-14)10(13)11-8/h3-4,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHHTWGEPDNNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)O)N=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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